molecular formula C9H5N3O B1312659 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile CAS No. 60467-72-3

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

Cat. No. B1312659
CAS RN: 60467-72-3
M. Wt: 171.16 g/mol
InChI Key: HUWKQMRNPHUGMK-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile is a chemical compound with the molecular formula C9H5N3O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . The reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile can be represented by the InChI code: 1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8 (6)12-9 (7)13/h1-4H, (H,11,12,13) and the InChI key: HUWKQMRNPHUGMK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile include a melting point of >300 °C and a molecular weight of 171.16 . It is a solid at room temperature .

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that certain derivatives of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile exhibit antibacterial properties. For instance, a study synthesized a series of related compounds, showing effectiveness against gram-negative bacterial infections in animal models (Santilli, Scotese, & Yurchenco, 1975).

Serotonin Receptor Antagonism

Another scientific application is in the development of serotonin 5-HT3 receptor antagonists. Compounds derived from 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile have been synthesized and shown to exhibit antagonistic properties on the 5-HT3 receptors, potentially useful in therapies related to serotonin regulation (Mahesh, Perumal, & Pandi, 2004).

Potential in Alzheimer's Disease Therapy

Compounds related to 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile have been explored for their potential in Alzheimer's disease therapy. Specifically, derivatives have shown moderate human acetylcholinesterase inhibition, suggesting potential therapeutic applications for neurodegenerative conditions (Balmori et al., 2017).

Chemical Synthesis and Medicinal Chemistry

The compound and its derivatives are frequently utilized in synthetic chemistry, leading to the development of novel heterocyclic compounds. These synthesized compounds often have diverse applications in medicinal chemistry, ranging from antimicrobial to potential neurological therapies (Singh & Lesher, 1990).

Corrosion Inhibition

Research also includes the use of naphthyridine derivatives as corrosion inhibitors for metals, showcasing the versatility of these compounds in industrial applications. They have been found effective in protecting metals like steel in acidic environments (Ansari & Quraishi, 2015).

properties

IUPAC Name

2-oxo-1H-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWKQMRNPHUGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462932
Record name 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

CAS RN

60467-72-3
Record name 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Mahesh, RV Perumal, PV Pandi - Bioorganic & medicinal chemistry …, 2004 - Elsevier
A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile 6 were prepared by microwave irradiation and conventional heating. The intermediate, 2-oxo-1,2-…
Number of citations: 36 www.sciencedirect.com
E M. Flefel, HA S. Abbas, R E. Abdel Mageid… - Molecules, 2015 - mdpi.com
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one (1) was prepared and reacted with an active methylene compound (ethyl cyanoacetate) in the presence of ammonium acetate to …
Number of citations: 18 www.mdpi.com
AM El-Naggar, AK Khalil, HM Zeidan… - Anti-Cancer Agents in …, 2017 - ingentaconnect.com
Background: One of the promising scaffolds in drug discovery is the fused pyrimidine derivatives. Objective and Method: Efficient synthesis of a novel series of 18 new 1,8-naphthyridine-…
Number of citations: 15 www.ingentaconnect.com
A A. El-Sayed, AEG E. Amr, A K. EL-Ziaty, E A. Elsayed - Molecules, 2019 - mdpi.com
In this study, a series of newly synthesized substituted pyridine 9, 11–18, naphthpyridine derivative 10 and substituted pyrazolopyridines 19–23 by using cycnopyridone 8 as a starting …
Number of citations: 12 www.mdpi.com
AH Shamroukh, ER Kotb, MM Anwar… - Egyptian Journal of …, 2021 - journals.ekb.eg
Several studies on nicotinonitrile and their derivatives because of their wide range of therapeutic activities have been reported. Many drugs containing nicotinonitrile derivatives are …
Number of citations: 13 journals.ekb.eg

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